

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinaldehyde

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinaldehyde

Cat. No.: B1365225

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CAS Number: 342601-29-0

This technical guide provides a comprehensive overview of **5-(Thiophen-2-yl)nicotinaldehyde**, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties

5-(Thiophen-2-yl)nicotinaldehyde is a bi-heterocyclic compound featuring a thiophene ring linked to a pyridine ring, with an aldehyde functional group. This unique structure imparts a range of chemical reactivities and potential for derivatization.

Table 1: Physicochemical Properties of **5-(Thiophen-2-yl)nicotinaldehyde**

Property	Value	Source
CAS Number	342601-29-0	[1]
Molecular Formula	C ₁₀ H ₇ NOS	[1]
Molecular Weight	189.24 g/mol	[1]
Appearance	Predicted to be a solid	-
Purity	Typically available at ≥95%	[1]

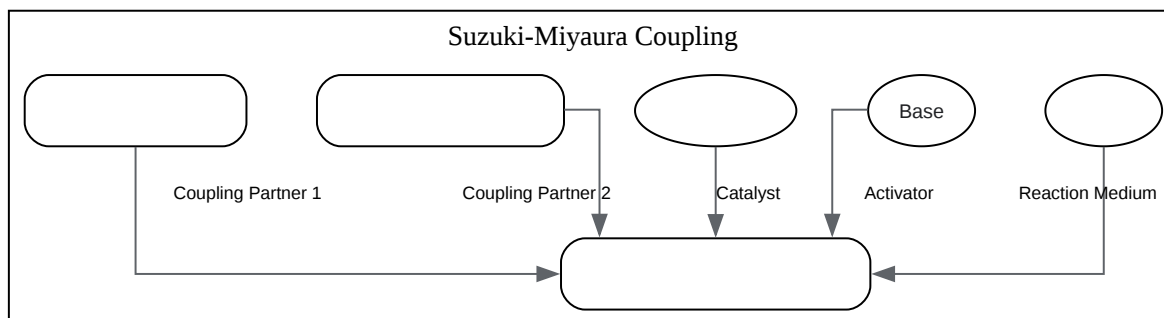
Table 2: Predicted Spectroscopic Data for **5-(Thiophen-2-yl)nicotinaldehyde**

Spectroscopy	Predicted Chemical Shifts (δ) / Peaks (cm^{-1})
^1H NMR	Aldehyde proton: 9.8-10.2 ppm (singlet)Pyridine H-2: 8.9-9.1 ppm (doublet)Pyridine H-4: 8.2-8.4 ppm (doublet)Pyridine H-6: 8.7-8.9 ppm (singlet)Thiophene H-3': 7.2-7.4 ppm (doublet of doublets)Thiophene H-4': 7.1-7.2 ppm (doublet of doublets)Thiophene H-5': 7.5-7.7 ppm (doublet of doublets)
^{13}C NMR	Aldehyde C=O: 190-193 ppmPyridine C-2: 151-154 ppmPyridine C-3: 135-138 ppmPyridine C-4: 120-123 ppmPyridine C-5: 138-141 ppmPyridine C-6: 153-156 ppmThiophene C-2': 142-145 ppmThiophene C-3': 127-130 ppmThiophene C-4': 128-131 ppmThiophene C-5': 126-129 ppm
Infrared (IR)	C=O stretch (aldehyde): 1690-1715 cm^{-1} C=C stretch (aromatic): 1550-1600 cm^{-1} C-H stretch (aromatic): 3000-3100 cm^{-1}
Mass Spectrometry (MS)	$[\text{M}]^+$ at m/z 189

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde

The primary synthetic route to **5-(Thiophen-2-yl)nicotinaldehyde** is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the pyridine and thiophene rings.



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Diagram 1: Suzuki-Miyaura Coupling for Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar bi-aryl couplings.^{[2][3][4][5]} Optimization of reaction conditions may be necessary for optimal yield and purity.

Materials:

- 5-Bromonicotinaldehyde
- Thiophene-2-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate

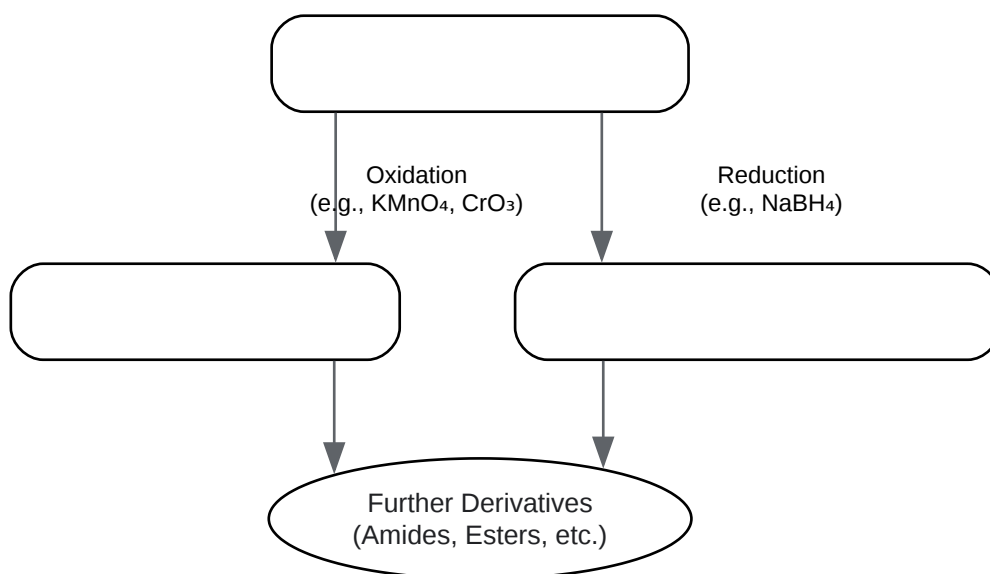
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- Add a 4:1 mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford **5-(Thiophen-2-yl)nicotinaldehyde**.

Chemical Reactivity

The aldehyde group and the two aromatic rings in **5-(Thiophen-2-yl)nicotinaldehyde** provide multiple sites for chemical modification.



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Diagram 2: Key Reactions of the Aldehyde Group.

Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid.[1] This derivative serves as a precursor for the synthesis of amides and esters, expanding the chemical space for drug discovery.

Experimental Protocol: Oxidation to Carboxylic Acid

Materials:

- **5-(Thiophen-2-yl)nicotinaldehyde**
- Potassium permanganate (KMnO₄)
- Acetone
- Water
- Sodium bisulfite (NaHSO₃)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve **5-(Thiophen-2-yl)nicotinaldehyde** in acetone in a round-bottom flask.
- Slowly add a solution of potassium permanganate in water to the stirred solution at 0 °C.
- Allow the reaction to warm to room temperature and stir until the purple color disappears.
- Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
- Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain 5-(thiophen-2-yl)nicotinic acid.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride.^[1] This alcohol can be used in further synthetic modifications.

Biological Significance and Potential Applications

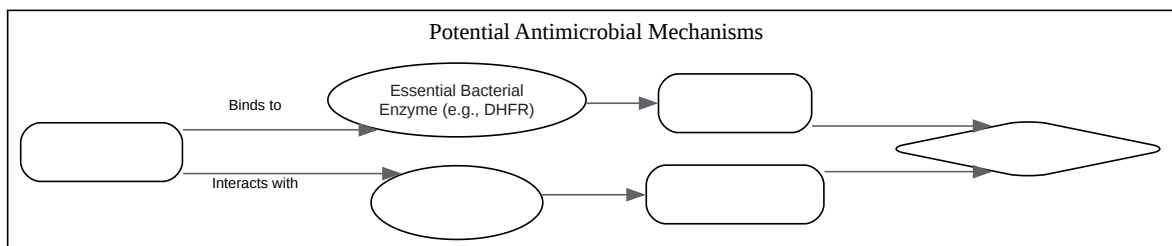
While **5-(Thiophen-2-yl)nicotinaldehyde** itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry. The thiophene and pyridine moieties are present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of thiophene and pyridine are known to possess a broad spectrum of antimicrobial activities.^{[6][7][8][9][10]} The proposed mechanisms of action for similar compounds include:

- **Membrane Disruption:** The lipophilic nature of the thiophene ring can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.^{[6][8]}
- **Enzyme Inhibition:** Thiophene-containing molecules have been shown to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide

synthesis.[11][12]



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Diagram 3: Potential Antimicrobial Mechanisms of Action.

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing thiophene and pyridine rings.[11][12][13][14] Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole, which can be synthesized from thiophene-2-carbohydrazonoyl chloride, have demonstrated cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11][12] Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in cell proliferation.[11][12]

Table 3: Reported Biological Activities of Related Thiophene-Pyridine Derivatives

Activity	Target/Mechanism	Cell Lines/Organisms	Reference
Antimicrobial	Bacterial membrane disruption, Enzyme inhibition	Gram-negative bacteria (e.g., A. baumannii, E. coli)	[6][8]
Anticancer	Dihydrofolate reductase (DHFR) inhibition	HepG-2 (liver cancer), A-549 (lung cancer)	[11][12]
Fungicidal	Not specified	Cucumber downy mildew	[15][16]

Conclusion

5-(Thiophen-2-yl)nicotinaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the reactivity of its aldehyde group allow for the generation of a diverse library of derivatives. The established antimicrobial and anticancer activities of related thiophene and pyridine compounds highlight the potential of this scaffold in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of **5-(Thiophen-2-yl)nicotinaldehyde** is warranted to fully explore its therapeutic potential.

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